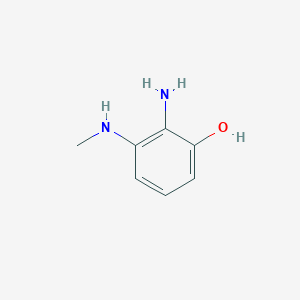![molecular formula C16H22N2O6 B13884511 Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and a nitrophenoxy group attached to a dimethylbutanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to the amino group.
Esterification: The formation of the ethyl ester group.
Coupling: The final coupling of the nitrophenoxy and acetylamino groups to the dimethylbutanoate backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acid derivatives.
科学的研究の応用
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating biological activity by interacting with enzymes and receptors.
類似化合物との比較
Similar Compounds
- Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate
- Ethyl 2-(acetylamino)-4-(4-ethylphenyl)-3-thiophenecarboxylate
- Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate
Uniqueness
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC名 |
ethyl 4-(4-acetamido-3-nitrophenoxy)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-15(20)16(3,4)8-9-24-12-6-7-13(17-11(2)19)14(10-12)18(21)22/h6-7,10H,5,8-9H2,1-4H3,(H,17,19) |
InChIキー |
FQOMXRBHTFILDJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
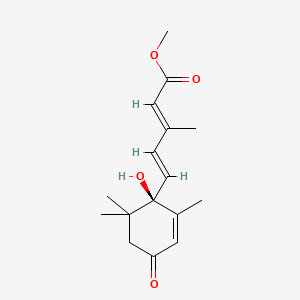
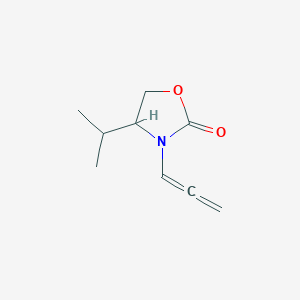

![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
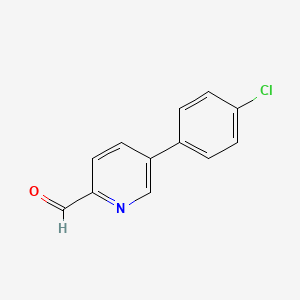
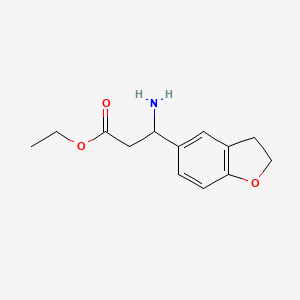
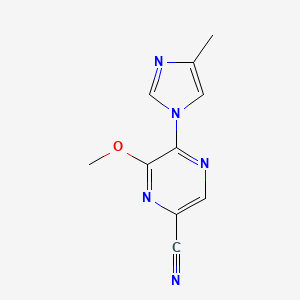
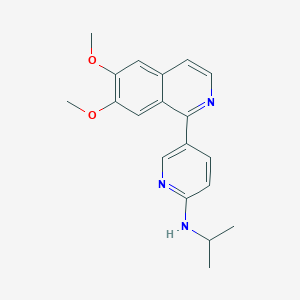
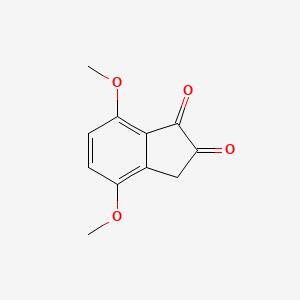
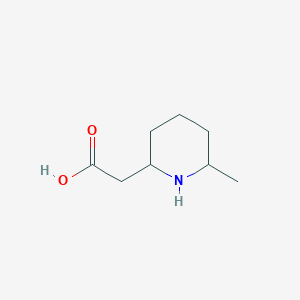
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
